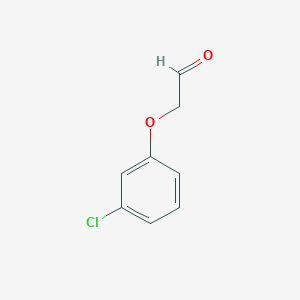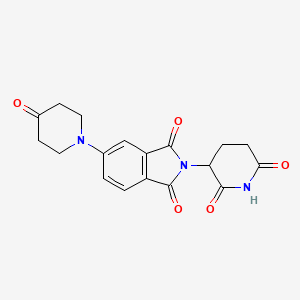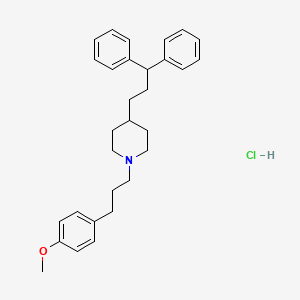
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring substituted with diphenylpropyl and methoxyphenylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride typically involves multi-step organic reactions. The starting materials often include 3,3-diphenylpropylamine and 3-(4-methoxyphenyl)propylamine, which undergo a series of reactions such as alkylation, cyclization, and hydrochloride salt formation. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve optimizing reaction parameters such as temperature, pressure, and reaction time to achieve efficient synthesis. Purification methods like recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the aromatic rings, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents on the piperidine ring or the aromatic rings. Examples include:
- 4-(3,3-Diphenylpropyl)-1-(3-(4-hydroxyphenyl)propyl)piperidine
- 4-(3,3-Diphenylpropyl)-1-(3-(4-chlorophenyl)propyl)piperidine
Uniqueness
The uniqueness of 4-(3,3-Diphenylpropyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride lies in its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C30H38ClNO |
|---|---|
Peso molecular |
464.1 g/mol |
Nombre IUPAC |
4-(3,3-diphenylpropyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C30H37NO.ClH/c1-32-29-17-14-25(15-18-29)9-8-22-31-23-20-26(21-24-31)16-19-30(27-10-4-2-5-11-27)28-12-6-3-7-13-28;/h2-7,10-15,17-18,26,30H,8-9,16,19-24H2,1H3;1H |
Clave InChI |
ONQKXYFMCCLDTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCN2CCC(CC2)CCC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


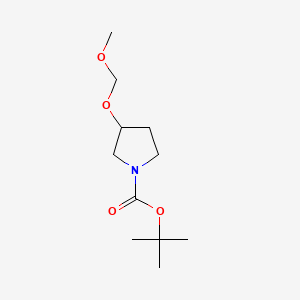
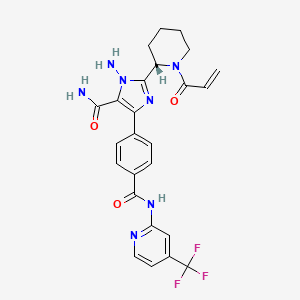
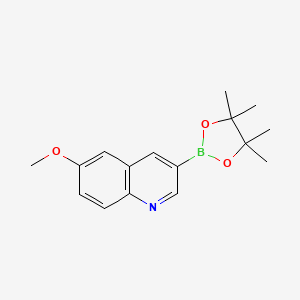
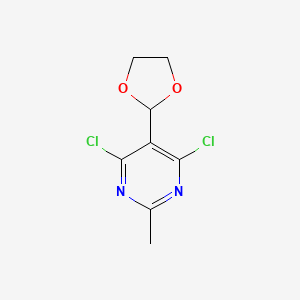

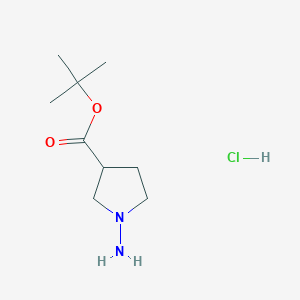
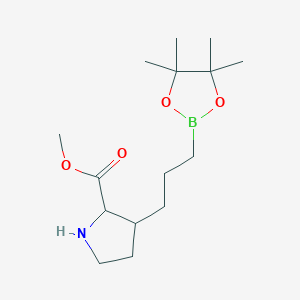
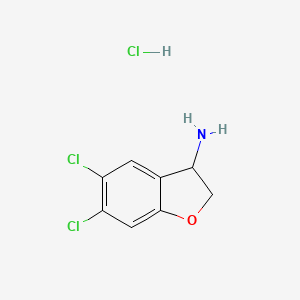


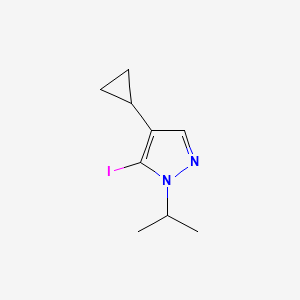
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
